对氨甲酰伏立诺他

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Vorinostat's synthesis involves multi-step chemical reactions starting from suberic acid, leading to the formation of the active compound through the consecutive mixed anhydride method. This process yields Vorinostat with an overall efficiency of about 41%, confirmed through various structural analysis techniques such as 1H-NMR, 13C-NMR, MS, and IR (S. Qiang, 2011). Furthermore, an eco-friendly approach for the synthesis from N′-phenyloctanediamide through biotransformation has been explored, highlighting the potential for more sustainable production methods (R. Singh et al., 2020).

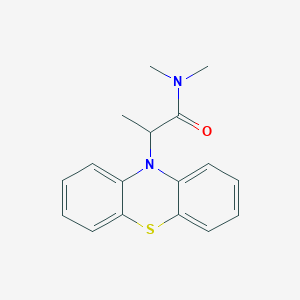

Molecular Structure Analysis

The molecular structure of Vorinostat and its derivatives has been extensively studied, with X-ray diffraction methods revealing that these compounds often exhibit octahedral coordination around the vanadium center. Such studies provide insights into the interaction between the metal ion and ligands, crucial for understanding the drug's mechanism of action (G. Hanson et al., 1992).

Chemical Reactions and Properties

Vorinostat undergoes various chemical reactions, including interactions with DNA, influencing gene expression and cellular growth. It specifically binds to and inhibits histone deacetylases, leading to acetylation of nucleosomal histones and activation of gene transcription, a critical aspect of its anticancer activity (A. Munshi et al., 2006).

Physical Properties Analysis

The physical properties of Vorinostat, such as solubility and stability, are crucial for its pharmacokinetic profile. Studies have shown that encapsulation in polymeric micelles can significantly improve its solubility and bioavailability, offering sustained exposure and enhanced pharmacokinetics, which is essential for effective cancer therapy (Elham A. Mohamed et al., 2012).

Chemical Properties Analysis

The chemical behavior of Vorinostat, including its reactivity and interaction with biological molecules, underscores its therapeutic potential. For instance, its ability to induce hyperacetylation of histones and influence the expression of genes related to cell cycle and apoptosis is fundamental to its action against cancer cells (A. Munshi et al., 2006).

科学研究应用

溶解度和抗癌活性增强

溶解度和渗透性增强:通过将伏立诺他包裹在介孔二氧化硅纳米颗粒 (MSN) 中,解决了其低水溶解度和渗透性的问题,显著提高了其在癌细胞中的溶解度和渗透性,从而增强了其对结肠癌和淋巴瘤癌细胞的体外抗癌功效,同时不改变其作为 HDAC 抑制剂的作用机制(Meka 等人,2018)。

组合治疗策略

与放射治疗相结合:伏立诺他已显示出对肿瘤细胞进行放射增敏的潜力,使其更容易受到放射治疗的影响。这在胶质母细胞瘤中得到了观察,其中伏立诺他与替莫唑胺和放射治疗相结合并未达到主要疗效终点,但指出了未来患者选择的方向,基于伏立诺他敏感性和耐药性特征(Galanis 等人,2018)。

与化疗的协同作用:临床前研究表明,伏立诺他与传统化疗药物如阿糖胞苷 (ara-C) 和依托泊苷联合使用时,可以产生协同作用,尤其是在治疗急性白血病方面。给药顺序起着至关重要的作用,伏立诺他治疗先于化疗显示出最有希望的结果(Shiozawa 等人,2009)。

机制见解和耐药性

组蛋白和蛋白质乙酰化:伏立诺他的主要机制涉及抑制 HDAC,导致乙酰化组蛋白和非组蛋白的积累,从而导致基因表达的调节,可以抑制癌细胞的增殖并诱导凋亡。该机制是其在治疗包括淋巴瘤、白血病和实体瘤在内的各种癌症类型中的潜力的基础。

耐药机制:了解伏立诺他耐药机制对于优化其治疗潜力至关重要。研究表明,信号转导子和转录激活因子 (STAT) 的组成性激活可以预测对伏立诺他的耐药性,为伏立诺他与 STAT 通路抑制剂联合使用提供基础,以克服耐药性和增强抗癌功效(Fantin 等人,2008)。

安全和危害

未来方向

Vorinostat has shown therapeutic potential in various disorders affecting the brain, including stroke, Alzheimer’s disease, frontotemporal dementia, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, spinal muscular atrophy, X‐linked adrenoleukodystrophy, epilepsy, Niemann-Pick type C disease, and neuropsychiatric disorders . Further studies are needed to improve drug efficacy and reduce side effects .

属性

CAS 编号 |

1160823-16-4 |

|---|---|

产品名称 |

p-Aminomethyl Vorinostat |

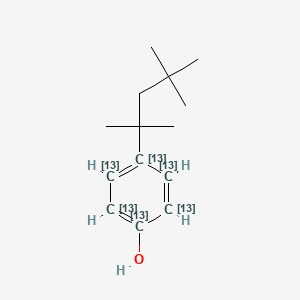

分子式 |

C₁₅H₂₃N₃O₃ |

分子量 |

293.36 |

同义词 |

N1-[4-(Aminomethyl)phenyl]-N8-hydroxy-octanediamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)